trans,trans-Farnesyl monophosphate ammonium salt
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Overview
Description
trans,trans-Farnesyl monophosphate ammonium salt: is a chemical compound with the molecular formula C15H27O4P·xNH3. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is significant in various biochemical pathways, particularly in the biosynthesis of terpenoids and the post-translational modification of proteins through farnesylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-Farnesyl monophosphate ammonium salt typically involves the phosphorylation of farnesol. One common method includes the reaction of farnesol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
Phosphorylation: Farnesol is reacted with POCl3 in pyridine to form farnesyl phosphate.
Neutralization: The resulting farnesyl phosphate is then neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Phosphorylation: Large quantities of farnesol are phosphorylated using POCl3 and a suitable base.
Purification: The crude product is purified through crystallization or chromatography to achieve the desired purity level.
Ammonium Salt Formation: The purified farnesyl phosphate is converted to its ammonium salt form by treatment with ammonium hydroxide.
Chemical Reactions Analysis
Types of Reactions
trans,trans-Farnesyl monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesyl diphosphate.
Reduction: Reduction reactions can convert it back to farnesol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Farnesyl diphosphate.
Reduction: Farnesol.
Substitution: Various farnesyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, trans,trans-Farnesyl monophosphate ammonium salt is used as a precursor in the synthesis of more complex terpenoids and isoprenoids. It serves as a building block for the study of phosphorylation reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is crucial for studying protein farnesylation, a post-translational modification that affects protein localization and function. It is also
Properties
Molecular Formula |
C15H33N2O4P |
---|---|
Molecular Weight |
336.41 g/mol |
IUPAC Name |
diazanium;[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] phosphate |
InChI |
InChI=1S/C15H27O4P.2H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18);2*1H3/b14-9+,15-11+;; |
InChI Key |
HIHPOWJSHOEHSY-WQXUYQORSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+] |
Origin of Product |
United States |
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